Methyl 6-chloro-5-vinylnicotinate
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Overview
Description
Methyl 6-chloro-5-vinylnicotinate: is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a vinyl group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-vinylnicotinate typically involves the esterification of 6-chloro-5-vinylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-chloro-5-vinylnicotinate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group to an ethyl group.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-vinylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized nicotinic acid derivatives .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: The compound is also utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous for creating specialized products .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-vinylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The vinyl group and chlorine atom contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
Methyl 6-chloronicotinate: Similar to Methyl 6-chloro-5-vinylnicotinate but lacks the vinyl group.
Methyl 5-vinylnicotinate: Similar but lacks the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a vinyl group on the nicotinic acid backbone. This dual substitution enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl 6-chloro-5-ethenylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO2/c1-3-6-4-7(9(12)13-2)5-11-8(6)10/h3-5H,1H2,2H3 |
InChI Key |
GBZOIIBQUSMBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C=C |
Origin of Product |
United States |
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